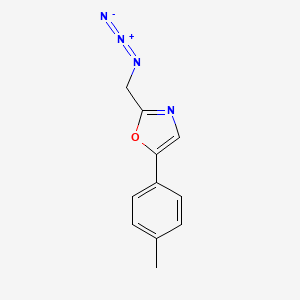

2-(Azidomethyl)-5-(p-tolyl)oxazole

Description

Propriétés

IUPAC Name |

2-(azidomethyl)-5-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-8-2-4-9(5-3-8)10-6-13-11(16-10)7-14-15-12/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTJLYSVKJSXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazole Derivatives

Key Observations :

- Synthesis : The van Leusen reaction (used for tolox) is a common method for oxazole synthesis, employing TosMIC and aldehydes . Higher yields (>60%) are observed in pyrrolo-oxazoles (e.g., 3m, 3o) via isomerization of azirinyl precursors .

- Thermal Stability : Melting points for halogenated analogs (e.g., 3m, 3o) exceed 230°C, suggesting that electron-withdrawing groups enhance crystallinity and stability .

Spectroscopic and Reactivity Profiles

Table 2: Spectroscopic Comparisons

Key Findings :

- Azide Detection : The azidomethyl group’s IR stretch (2100–2150 cm$^{-1}$) is a critical marker for confirming its presence, as seen in analogs like 3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole .

- Aromatic Effects : The p-tolyl group in tolox and related compounds deshields adjacent protons, shifting $^1$H-NMR signals upfield compared to electron-withdrawing substituents (e.g., Cl-Ph in 3m) .

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of 2-(Azidomethyl)-5-(p-tolyl)oxazole typically involves two key stages:

- Construction of the 5-(p-tolyl)oxazole core.

- Introduction of the azidomethyl group at the 2-position.

The oxazole ring can be formed by classical or modern methods, followed by functionalization to install the azidomethyl substituent via halogenation and nucleophilic substitution with azide.

Oxazole Ring Formation Methods

The Fischer oxazole synthesis is a classical method to prepare 2,5-disubstituted oxazoles, including aryl-substituted derivatives like 5-(p-tolyl)oxazole. This method involves:

- Reacting a cyanohydrin with an aldehyde (such as p-tolualdehyde) in the presence of anhydrous hydrogen chloride gas.

- The reaction proceeds through an iminochloride intermediate, followed by cyclization and elimination to yield the oxazole ring.

This method is advantageous for its mild conditions and ability to form 2,5-disubstituted oxazoles with aromatic substituents.

Recent advances include gold-catalyzed radical-involved intramolecular cyclizations of internal N-propargylamides, which can efficiently construct 5-oxazole ketones under mild conditions with good functional group tolerance. Although this method primarily targets ketone derivatives, it demonstrates the versatility of catalytic approaches in oxazole synthesis.

Introduction of the Azidomethyl Group

The azidomethyl substituent at the 2-position is generally introduced by:

- Halogenation of the methyl group adjacent to the oxazole nitrogen (e.g., bromination or iodination).

- Subsequent nucleophilic substitution of the halogen with azide ion (N3^-).

A typical approach involves bromination or iodination of a hydroxymethyl or methyl precursor to form a bromo- or iodo-methyl intermediate. For example, iodination using iodine and silver trifluoroacetate has been reported to yield iodomethyl derivatives with high purity and good yield (74% yield, 94% purity by HPLC).

The halomethyl intermediate is then reacted with sodium azide in a suitable solvent (e.g., acetone/water mixture) to substitute the halogen with an azide group. This nucleophilic substitution is efficient and commonly used in azide chemistry.

Representative Preparation Procedure

Summary Table of Key Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Oxazole Synthesis | Cyanohydrin, p-tolualdehyde, HCl gas | Acid-catalyzed cyclization | Mild conditions, straightforward | Requires dry HCl gas, aromatic substrates preferred |

| Halogenation-Azidation Sequence | Iodine/AgTFA, Sodium azide | Electrophilic halogenation, nucleophilic substitution | High yield, well-established | Multi-step, requires handling of azides and halogens |

| Gold-Catalyzed Cyclization | N-propargylamides, Au catalyst, 4-MeO-TEMPO | Radical-involved cyclization | Mild, functional group tolerant | More complex catalysts, not directly for azidomethyl substitution |

| Electrochemical Azidation | Vinyl azides, benzyl amines, electrochemical setup | Electrochemical substitution | Green chemistry approach | Limited application to oxazoles so far |

Research Findings and Practical Considerations

- The iodination step is critical for high purity and yield of the halomethyl intermediate, as impurities can complicate subsequent azidation.

- The azidation reaction is typically carried out at ambient temperature with sodium azide in polar solvents, ensuring efficient substitution and minimal side reactions.

- Safety precautions are essential when handling azides and halogenated intermediates due to their potential toxicity and explosiveness.

- The overall synthetic route is versatile and allows for modification of the aryl substituent at the 5-position by varying the aldehyde in the oxazole ring formation step.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azidomethyl)-5-(p-tolyl)oxazole, and how do traditional methods compare with continuous-flow approaches?

- Answer : Traditional methods like the Robinson-Gabriel synthesis involve cyclocondensation of amides using dehydrating agents (e.g., phosphoric acid) . Modern approaches, such as continuous-flow synthesis, start with vinyl azides, which undergo thermolysis to form azirines. These intermediates react with 2-haloacyl halides, followed by azide substitution (NaN₃), yielding the target compound. Continuous-flow methods improve scalability, reduce reaction times, and minimize hazardous intermediate handling .

Q. What spectroscopic techniques are essential for characterizing 2-(Azidomethyl)-5-(p-tolyl)oxazole?

- Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm hydrogen/carbon environments (e.g., azidomethyl and p-tolyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., azide stretch ~2100 cm⁻¹) .

- HRMS : Validates molecular weight and isotopic patterns .

Q. How should researchers handle the azide functional group in 2-(Azidomethyl)-5-(p-tolyl)oxazole to ensure safety?

- Answer : Azides are shock-sensitive. Use blast shields, avoid metal spatulas, and conduct reactions in fume hoods. Refer to safety databases (e.g., HSDB, CAMEO Chemicals) for spill management and personal protective equipment (PPE) guidelines .

Q. What are the stability considerations for 2-(Azidomethyl)-5-(p-tolyl)oxazole under varying storage conditions?

- Answer : Store in inert atmospheres (N₂/Ar) at –20°C to prevent azide decomposition. Monitor for color changes or gas evolution, indicating degradation. Use amber vials to avoid photolytic side reactions .

Advanced Research Questions

Q. How can continuous-flow synthesis of 2-(Azidomethyl)-5-(p-tolyl)oxazole be optimized to suppress side reactions?

- Answer : Critical parameters include:

- Thermolysis Temperature : Optimize to balance azirine formation vs. decomposition (e.g., 80–100°C) .

- Residence Time : Adjust flow rates to ensure complete azide substitution while minimizing NaN₃ excess.

- Solvent Compatibility : Use aprotic solvents (e.g., THF) to avoid hydrolysis of intermediates .

Q. What mechanistic insights explain the isomerization of 2-(Azidomethyl)-5-(p-tolyl)oxazole to pyrrolooxazoles?

- Answer : Under thermal/acidic conditions, the azide group undergoes Staudinger-like reactions or cycloadditions, forming nitrene intermediates. These insert into adjacent C–H bonds, leading to ring-expanded pyrrolo[2,3-d]oxazoles. Substituent effects (e.g., electron-donating p-tolyl groups) influence reaction rates and yields (e.g., 31–62% in GP-B protocols) .

Q. How can conflicting NMR data for oxazole derivatives be resolved during structural validation?

- Answer : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Compare with literature data for analogous compounds (e.g., 5-(tert-butyl)-2-(p-tolyl)benzo[d]oxazole ). Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. What strategies improve yields in multistep syntheses involving azide intermediates?

- Answer :

- In Situ Quenching : Trap reactive intermediates (e.g., azirines) with scavengers to prevent side reactions.

- Catalytic Additives : Use Cu(I) catalysts to accelerate azide-alkyne cycloadditions (CuAAC) without requiring stoichiometric metals.

- Purification : Employ flash chromatography with silica gel modified with amines to stabilize azide-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.